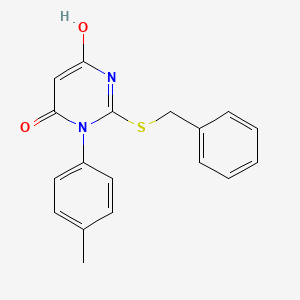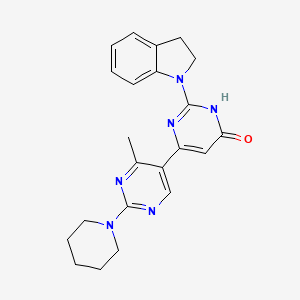methanone](/img/structure/B6089017.png)
[1-(2,1,3-benzoxadiazol-5-ylmethyl)-3-piperidinyl](1-naphthyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(2,1,3-benzoxadiazol-5-ylmethyl)-3-piperidinyl](1-naphthyl)methanone, also known as BZM, is a chemical compound that has been extensively studied for its potential applications in scientific research. BZM is a fluorescent ligand that selectively binds to the dopamine D1 receptor, making it a valuable tool for studying the role of this receptor in various physiological and pathological processes.
作用机制
[1-(2,1,3-benzoxadiazol-5-ylmethyl)-3-piperidinyl](1-naphthyl)methanone acts as a fluorescent ligand that selectively binds to the dopamine D1 receptor. Upon binding, this compound undergoes a conformational change that allows it to emit fluorescence when excited with light of a specific wavelength. This property makes this compound a valuable tool for studying the distribution and density of dopamine D1 receptors in tissues and for visualizing their activation in real-time.
Biochemical and Physiological Effects:
This compound has been shown to have no significant biochemical or physiological effects on its own, as it acts solely as a fluorescent ligand. However, when used in conjunction with other compounds that activate or inhibit the dopamine D1 receptor, this compound can be used to study the downstream biochemical and physiological effects of receptor activation or inhibition.
实验室实验的优点和局限性
One of the main advantages of using [1-(2,1,3-benzoxadiazol-5-ylmethyl)-3-piperidinyl](1-naphthyl)methanone in lab experiments is its high selectivity for the dopamine D1 receptor, which allows for precise and specific labeling of these receptors in tissues. Additionally, the fluorescent properties of this compound make it a valuable tool for visualizing receptor distribution and activation in real-time.
However, one limitation of using this compound is its relatively low affinity for the dopamine D1 receptor, which can limit its sensitivity in certain experiments. Additionally, this compound is not suitable for studying the effects of long-term receptor activation or inhibition, as its fluorescent properties can be quenched over time.
未来方向
There are several potential future directions for research involving [1-(2,1,3-benzoxadiazol-5-ylmethyl)-3-piperidinyl](1-naphthyl)methanone. One area of interest is the development of more selective and sensitive fluorescent ligands for the dopamine D1 receptor, which would allow for more precise and accurate labeling of these receptors in tissues. Additionally, this compound and other fluorescent ligands could be used in conjunction with advanced imaging techniques such as confocal microscopy and two-photon microscopy to study the dynamics of receptor activation and signaling in real-time. Finally, this compound could be used in conjunction with other compounds to study the downstream biochemical and physiological effects of dopamine D1 receptor activation or inhibition in various disease states.
合成方法
[1-(2,1,3-benzoxadiazol-5-ylmethyl)-3-piperidinyl](1-naphthyl)methanone can be synthesized using a multi-step process that involves the reaction of 2-nitrobenzaldehyde with piperidine, followed by reduction with sodium borohydride and subsequent reaction with naphthalene-1-carboxylic acid. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
科学研究应用
[1-(2,1,3-benzoxadiazol-5-ylmethyl)-3-piperidinyl](1-naphthyl)methanone has been widely used in scientific research to study the dopamine D1 receptor, which is involved in various physiological processes such as reward, motivation, and learning. This compound is a valuable tool for studying the distribution and density of dopamine D1 receptors in the brain and other tissues, as well as their role in various disease states such as Parkinson's disease, schizophrenia, and addiction.
属性
IUPAC Name |
[1-(2,1,3-benzoxadiazol-5-ylmethyl)piperidin-3-yl]-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c27-23(20-9-3-6-17-5-1-2-8-19(17)20)18-7-4-12-26(15-18)14-16-10-11-21-22(13-16)25-28-24-21/h1-3,5-6,8-11,13,18H,4,7,12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHOJEMYGPTUSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC3=NON=C3C=C2)C(=O)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-fluorobenzyl)-4-[3-(3-pyridinyl)propanoyl]morpholine](/img/structure/B6088950.png)
![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(2-pyridinylthio)acetamide](/img/structure/B6088957.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B6088964.png)
![3-nitro-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrazole](/img/structure/B6088972.png)
![4-methyl-N-[2-(1H-pyrrol-1-yl)ethyl]benzamide](/img/structure/B6088991.png)

![7-methyl-3-[(3-methyl-2-thienyl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B6088997.png)
![N-(1-{[2-(4-hydroxybenzylidene)hydrazino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B6089010.png)

![2-[5-({[(4-chlorophenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B6089033.png)
![1-(2,3-difluorobenzyl)-3-hydroxy-3-[(4-isopropyl-1-piperazinyl)methyl]-2-piperidinone](/img/structure/B6089034.png)
![ethyl (1-{[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]carbonyl}-2-piperidinyl)acetate](/img/structure/B6089035.png)
![N-(3,4-difluorophenyl)-1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinamine](/img/structure/B6089043.png)
![2-[1-(3-methyl-2-buten-1-yl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6089047.png)